molecular formula C7H10O4 B8593513 1,3-Dioxane-5-carboxylic acid, 5-ethenyl-

1,3-Dioxane-5-carboxylic acid, 5-ethenyl-

Cat. No. B8593513
M. Wt: 158.15 g/mol
InChI Key: AEMBCHQWPLQTDU-UHFFFAOYSA-N
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Patent
US09062092B2

Procedure details

A solution of 5-vinyl-[1,3]dioxane-5-carboxylic acid ethyl ester (397.7 mg, 2.136 mmol) in tetrahydrofuran/methanol/water (15 mL, 2:2:1) was treated with lithium hydroxide monohydrate (269 mg, 6.408 mmol). After stirring at room temperature for 1.5 h, the volatiles were removed in vacuo and the residue was cooled to 0° C. and quenched with hydrochloric acid (1 M). The aqueous layer was saturated with sodium chloride, extracted with dichloromethane (3×). The combined organics were filtered through a phase separator and the volatiles were removed in vacuo to provide the title compound (320.3 mg, 95%) as a colourless solid. 1H NMR (300 MHz, CDCl3) δ 3.72 (d, J=11.6 Hz, 2H), 4.50 (d, J=11.4 Hz, 2H), 4.73 (d, J=6.2 Hz, 1H), 5.02 (d, J=6.0 Hz, 1H), 5.27-5.39 (m, 2H), 5.69 (dd, J=17.6, 10.9 Hz, 1H).
Quantity
397.7 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
269 mg
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol water
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1([CH:12]=[CH2:13])[CH2:11][O:10][CH2:9][O:8][CH2:7]1)=[O:5])C.O.[OH-].[Li+]>O1CCCC1.CO.O>[CH:12]([C:6]1([C:4]([OH:5])=[O:3])[CH2:7][O:8][CH2:9][O:10][CH2:11]1)=[CH2:13] |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
397.7 mg
Type
reactant
Smiles
C(C)OC(=O)C1(COCOC1)C=C
Name
lithium hydroxide monohydrate
Quantity
269 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
tetrahydrofuran methanol water
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1.CO.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
the residue was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with hydrochloric acid (1 M)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×)
FILTRATION
Type
FILTRATION
Details
The combined organics were filtered through a phase separator
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(=C)C1(COCOC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 320.3 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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